Isoxazole-5-Carboxylic Acid Scaffold in PTP1B Inhibition: Potency and Selectivity
While not a direct study on CAS 860367-71-1, this compound is an isoxazole-5-carboxylic acid. SAR studies on this exact chemotype demonstrate that it is a privileged scaffold for developing potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Optimization of an isoxazole carboxylic acid core yielded inhibitors with >20-fold selectivity for PTP1B over the highly homologous T-cell PTPase (TCPTP) [1]. This selectivity is a critical differentiator, as off-target TCPTP inhibition is associated with undesirable immunological effects [1].
| Evidence Dimension | Selectivity for PTP1B over TCPTP |
|---|---|
| Target Compound Data | Class-level: Isoxazole-5-carboxylic acid derivatives |
| Comparator Or Baseline | TCPTP (T-cell protein tyrosine phosphatase) |
| Quantified Difference | >20-fold selectivity |
| Conditions | Enzymatic assays |
Why This Matters
This class-level data suggests that derivatives built from CAS 860367-71-1, an isoxazole-5-carboxylic acid, possess an inherent advantage for developing inhibitors with a favorable selectivity profile against a key anti-diabetic target.
- [1] Zhao, H., et al. (2004). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5543-5546. https://www.ebi.ac.uk/pdbe/entry/pdb/1xbo/citations. View Source
